N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
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Overview
Description
N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl ring, and a tetrahydropyridine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of a phenyl ring. This can be achieved by reacting a phenyl compound with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the Dipropylamino Group: The next step involves the introduction of the dipropylamino group through nucleophilic substitution. This can be done by reacting the sulfonylated phenyl intermediate with dipropylamine under reflux conditions.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction. This involves the reaction of a suitable precursor with a reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling with the Dicarboxamide Moiety: The final step involves the coupling of the tetrahydropyridine intermediate with a dicarboxamide compound. This can be achieved through a condensation reaction using reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonyl group to a thiol group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or enamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Dipropylamine, triethylamine, pyridine, dimethylformamide.
Condensation: Dicyclohexylcarbodiimide, N,N-dimethylaminopyridine, methanol, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl or tetrahydropyridine derivatives.
Condensation: Imines, enamines.
Scientific Research Applications
N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: The compound may interact with cell surface receptors, triggering intracellular signaling cascades that lead to various biological responses.
Redox Modulation: Due to its potential redox activity, the compound can influence cellular redox balance, affecting processes such as oxidative stress and apoptosis.
Comparison with Similar Compounds
N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
N-{4-[(DIMETHYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE: This compound has a dimethylamino group instead of a dipropylamino group, which may affect its chemical reactivity and biological activity.
N-{4-[(DIETHYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE: The presence of a diethylamino group can lead to differences in solubility and interaction with molecular targets.
N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXIMIDE: The replacement of the dicarboxamide moiety with a dicarboximide group can result in variations in chemical stability and biological effects.
Properties
IUPAC Name |
4-N-[4-(dipropylsulfamoyl)phenyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O4S/c1-5-13-25(14-6-2)30(28,29)19-9-7-18(8-10-19)22-20(26)17-11-15-24(16-12-17)21(27)23(3)4/h7-10,17H,5-6,11-16H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBKMIPXCVFPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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